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Compound of Interest

Compound Name:
2-((Dimethylamino)methyl)pyridin-

3-ol

Cat. No.: B146744 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 2-((dimethylamino)methyl)pyridin-3-ol. Due to the limited availability of

fully assigned public spectral data for this specific molecule, this document presents predicted

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based

on established principles of spectroscopy and known chemical shift/absorption values for

analogous functional groups. Detailed, generalized experimental protocols for acquiring such

data are provided, along with a logical workflow for the spectroscopic characterization of novel

chemical entities. This guide is intended to serve as a valuable resource for researchers in

medicinal chemistry, organic synthesis, and drug development by providing a foundational

spectroscopic profile for this compound.

Chemical Structure and Properties
IUPAC Name: 2-((Dimethylamino)methyl)pyridin-3-ol

Molecular Formula: C₈H₁₂N₂O

Molecular Weight: 152.19 g/mol
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CAS Number: 2168-13-0

Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of 2-
((dimethylamino)methyl)pyridin-3-ol. These predictions are derived from typical values for

substituted pyridines, phenols, and benzylamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~8.0-8.2 d 1H H-6 (Pyridine)

Downfield due to

proximity to

nitrogen.

~7.1-7.3 dd 1H H-4 (Pyridine)
Coupled to H-5

and H-6.

~7.0-7.2 d 1H H-5 (Pyridine) Coupled to H-4.

~3.6-3.8 s 2H -CH₂-
Methylene

bridge.

~2.2-2.4 s 6H -N(CH₃)₂
Dimethylamino

group.

~9.0-11.0 br s 1H -OH

Phenolic

hydroxyl,

chemical shift

can vary with

concentration

and solvent.

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ, ppm) Assignment Notes

~150-155 C-3 (Pyridine)
Carbon bearing the hydroxyl

group.

~145-150 C-2 (Pyridine)
Carbon bearing the

substituent.

~140-145 C-6 (Pyridine) Carbon adjacent to nitrogen.

~125-130 C-4 (Pyridine)

~120-125 C-5 (Pyridine)

~60-65 -CH₂- Methylene bridge.

~45-50 -N(CH₃)₂ Dimethylamino group.

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

3200-3600 Strong, Broad O-H stretch Phenolic -OH

3000-3100 Medium C-H stretch Aromatic C-H

2850-3000 Medium C-H stretch Aliphatic C-H

1580-1610 Medium-Strong C=C and C=N stretch Pyridine ring

1450-1500 Medium-Strong C=C stretch Pyridine ring

1200-1300 Strong C-O stretch Phenolic C-O

1000-1250 Medium C-N stretch Aliphatic amine

Mass Spectrometry (MS)
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Table 4: Predicted Mass Spectrometry Fragmentation

m/z Ion Notes

152 [M]⁺ Molecular Ion

107 [M - N(CH₃)₂]⁺
Loss of the dimethylamino

group.

94 [C₅H₄NO]⁺
Fragmentation of the side

chain.

78 [C₅H₄N]⁺ Pyridine radical cation.

45 [CH₂N(CH₃)₂]⁺
Dimethylaminomethyl cation

(base peak).

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a small organic

molecule such as 2-((dimethylamino)methyl)pyridin-3-ol.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the compound.

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean,

dry NMR tube.

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical

shift referencing.

Cap the tube and invert several times to ensure a homogenous solution.

Data Acquisition:

Use a high-resolution NMR spectrometer (typically 400 MHz or higher).
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Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal resolution.

Acquire a ¹H NMR spectrum with an appropriate number of scans to achieve a good

signal-to-noise ratio.

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be

necessary due to the low natural abundance of ¹³C.

FT-IR Spectroscopy
Sample Preparation (ATR - Attenuated Total Reflectance):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The software will automatically ratio the sample spectrum to the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Preparation (for Electrospray Ionization - ESI):

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol,

acetonitrile).

Further dilute this stock solution to a final concentration of ~1-10 µg/mL with a solvent

system compatible with the mass spectrometer's mobile phase.
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Data Acquisition:

Infuse the sample solution directly into the ESI source or inject it via a liquid

chromatography system.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and

apply collision-induced dissociation (CID) to generate fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

novel chemical compound.
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A general workflow for the spectroscopic characterization of a chemical compound.

Conclusion
This guide provides a detailed, albeit predictive, spectroscopic profile of 2-
((dimethylamino)methyl)pyridin-3-ol, tailored for professionals in the fields of chemical

research and drug development. The tabulated expected NMR, IR, and MS data, in conjunction

with the generalized experimental protocols, offer a solid foundation for the identification and

characterization of this compound. The visualized workflow further contextualizes the role of
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each spectroscopic technique in the broader process of structure elucidation. This document

aims to facilitate future research involving this and structurally related molecules.

To cite this document: BenchChem. [Spectroscopic Profile of 2-
((Dimethylamino)methyl)pyridin-3-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b146744#spectroscopic-data-nmr-ir-ms-
of-2-dimethylamino-methyl-pyridin-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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